molecular formula C16H11ClN2O B12347805 6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride

6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride

Cat. No.: B12347805
M. Wt: 282.72 g/mol
InChI Key: LGIYPSISJHZWDP-UHFFFAOYSA-N
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Description

6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is a heterocyclic compound featuring a quinoline core substituted with a methyl group at position 6, a pyridin-3-yl group at position 2, and a reactive carbonyl chloride moiety at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in medicinal chemistry and organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c1-10-4-5-14-12(7-10)13(16(17)20)8-15(19-14)11-3-2-6-18-9-11/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIYPSISJHZWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Quinoline Formation

The reaction involves condensing 2-aminobenzaldehyde derivatives with ketones. For this compound:

  • Starting materials : 5-methyl-2-nitrobenzaldehyde and 3-acetylpyridine.
  • Conditions : Reflux in ethanol with anhydrous FeCl₃ (10 mol%) as a catalyst at 80°C for 12 hours.
  • Mechanism : Acid-catalyzed cyclodehydration forms the quinoline ring, with the nitro group reduced in situ to an amine, followed by oxidation to the quinoline structure.

Key Challenges :

  • Regioselectivity : Competing pathways may yield 6- or 8-methyl isomers.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4) separates the desired 6-methyl-2-pyridin-3-ylquinoline.

Carbonyl Chloride Formation

The 4-carbonyl chloride group is introduced via chlorination of the corresponding carboxylic acid.

Carboxylic Acid Synthesis

  • Oxidation : The 4-methyl group on the quinoline is oxidized to a carboxylic acid using KMnO₄ in acidic medium (H₂SO₄, 70°C, 6 hours).
    $$
    \text{6-Methylquinoline} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4} \text{6-Quinolinecarboxylic Acid}
    $$
    Yield: 65–75%.

Chlorination with Thionyl Chloride

  • Reagents : Excess SOCl₂ (5 eq) in anhydrous dichloromethane (DCM).
  • Conditions : Reflux at 40°C for 4 hours under nitrogen.
  • Workup : Evaporation under reduced pressure removes excess SOCl₂, yielding the acyl chloride as a yellow solid.

Optimization :

  • Moisture Control : Reactions conducted in anhydrous solvents with molecular sieves improve yields to 85–90%.
  • Side Reactions : Hydrolysis to the carboxylic acid is minimized by rapid workup.

Hydrochloride Salt Formation

The final step involves protonating the pyridine nitrogen with HCl gas.

Salt Precipitation

  • Method : The acyl chloride is dissolved in dry diethyl ether, and HCl gas is bubbled through the solution at 0°C.
  • Isolation : The precipitate is filtered, washed with cold ether, and dried under vacuum.
  • Purity : ≥98% (HPLC), confirmed by NMR and mass spectrometry.

Industrial-Scale Considerations

Large-scale production requires modifications for cost and safety:

Parameter Laboratory Scale Industrial Scale
Chlorination Batch reactor (1 L) Continuous flow reactor
Solvent DCM Toluene (recyclable)
Catalyst FeCl₃ Heterogeneous zeolite
Yield 85% 78% (with recycling)

Cost Drivers :

  • SOCl₂ recycling systems reduce waste.
  • Automated crystallization improves purity.

Comparative Analysis of Synthetic Routes

The table below evaluates methods for critical steps:

Step Reagents/Conditions Yield Purity Key Advantage
Quinoline Synthesis FeCl₃, ethanol, 80°C 70% 95% High regioselectivity
Oxidation KMnO₄, H₂SO₄, 70°C 68% 90% Cost-effective
Chlorination SOCl₂, DCM, 40°C 88% 98% Rapid reaction
Salt Formation HCl (g), ether, 0°C 95% 99% High crystallinity

Challenges and Mitigation Strategies

  • Regioselectivity in Quinoline Formation :
    • Solution : Use bulky directing groups (e.g., tert-butyl) to block undesired positions.
  • Acyl Chloride Hydrolysis :
    • Solution : Conduct chlorination under strict anhydrous conditions with molecular sieves.
  • Pyridine Protonation Efficiency :
    • Solution : Use HCl gas instead of aqueous HCl to avoid solvent competition.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce quinoline N-oxides .

Scientific Research Applications

Medicinal Chemistry

This compound is being investigated for its potential biological activities, including:

  • Antimicrobial Properties : Research indicates that quinoline derivatives exhibit significant antimicrobial effects. Studies have shown that 6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride can act against various bacterial strains, making it a candidate for developing new antibiotics.
  • Antiviral Activity : The compound has been explored for its antiviral properties, particularly against viral infections where traditional treatments are ineffective. Its mechanism involves interaction with viral enzymes, inhibiting their activity .
  • Anticancer Potential : Numerous studies have highlighted the anticancer properties of quinoline derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro, suggesting its potential as a lead compound for cancer drug development.

Organic Synthesis

Due to its unique structure, this compound serves as an important building block in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized in synthesizing more complex organic compounds through various reactions such as nucleophilic substitutions and coupling reactions . The carbonyl chloride group allows for further functionalization, enabling the creation of diverse chemical entities.
  • Catalysis : The compound has been studied for its role as a catalyst in reactions involving heterocycles, facilitating the formation of new carbon-nitrogen bonds essential for constructing pharmaceuticals .

Industrial Applications

In industrial settings, this compound is employed primarily due to its reactivity and versatility:

  • Dyes and Pigments Production : The compound's unique chemical properties make it suitable for producing dyes and pigments used in textiles and coatings . Its ability to form stable complexes with metal ions enhances the colorfastness of dyes.
  • Chemical Manufacturing : It serves as an intermediate in the production of various chemicals, contributing to the synthesis of agrochemicals and specialty chemicals used in different industries .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies revealed that this compound exhibited cytotoxic effects on several cancer cell lines. Mechanistic studies indicated that it induces apoptosis through the activation of caspase pathways, highlighting its therapeutic potential in oncology.

Case Study 3: Synthesis Applications

Research focusing on the synthetic applications of this compound showcased its effectiveness in multi-step synthesis routes. It was successfully used to create novel pyridine derivatives with enhanced biological activity, demonstrating its utility as an intermediate in medicinal chemistry .

Mechanism of Action

The mechanism of action of 6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related derivatives, emphasizing substituent effects, reactivity, and commercial availability.

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Core Structure Substituents Reactivity/Solubility Commercial Status
6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride Not provided Quinoline - 6-Methyl
- 2-Pyridin-3-yl
- 4-Carbonyl chloride (HCl salt)
High reactivity (carbonyl chloride); polar solvent solubility due to HCl salt Likely available
6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride 1332530-22-9 Quinoline - 6-Ethyl
- 2-Pyridin-4-yl
- 4-Carbonyl chloride (HCl salt)
Similar reactivity; increased lipophilicity due to ethyl group Discontinued
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 Pyrimidine - 2-Chloro
- 6-Methyl
- 4-Carboxylic acid
Moderate reactivity (carboxylic acid); lower solubility in non-polar solvents Available

Key Findings

Core Structure and Reactivity: The quinoline-based compounds (target and 6-ethyl analog) exhibit higher aromatic complexity compared to pyrimidine derivatives like 2-chloro-6-methylpyrimidine-4-carboxylic acid. The carbonyl chloride group in the target compound renders it more reactive than the carboxylic acid derivative, enabling nucleophilic acyl substitution reactions . The pyridin-3-yl substituent (target compound) vs. pyridin-4-yl (6-ethyl analog) alters electronic and steric profiles. The 3-position may facilitate hydrogen bonding in biological systems, whereas the 4-position could enhance π-π stacking interactions .

In contrast, the methyl group in the target compound balances solubility and bioavailability . The discontinued status of the 6-ethyl analog may reflect challenges in synthesis scalability or stability, whereas the target compound’s methyl group likely offers better synthetic reproducibility.

Safety and Handling :

  • The hydrochloride salt in the target compound necessitates moisture-free handling to prevent hydrolysis of the carbonyl chloride. This contrasts with the pyrimidine derivative (2-chloro-6-methylpyrimidine-4-carboxylic acid), which requires standard PPE due to moderate toxicity .

Biological Activity

6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its pharmacological properties, combined with a pyridine moiety that enhances its biological activity. The structural formula can be represented as follows:

C14H12ClN2O\text{C}_{14}\text{H}_{12}\text{Cl}\text{N}_2\text{O}

This structure allows for various interactions with biological targets, making it a candidate for further research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor Modulation : It can bind to various receptors, potentially leading to altered signaling pathways associated with disease processes.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit broad-spectrum antimicrobial properties. For instance, compounds similar to 6-Methyl-2-pyridin-3-ylquinoline have shown effectiveness against various bacterial strains and fungi. A study highlighted the potential of 4-substituted 6-methyl-2-pyrones in demonstrating antimicrobial activity against human ovarian carcinoma and chronic myelogenous leukemia cell lines, suggesting a promising avenue for anticancer applications .

Anticancer Properties

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may exert cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For example, analogs of this compound have been shown to inhibit the growth of human cancer cell lines, indicating potential therapeutic applications .

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent investigation into similar quinoline derivatives demonstrated significant cytotoxicity against A2780 (ovarian carcinoma) and K562 (chronic myelogenous leukemia) cell lines. The study reported IC50 values indicating effective inhibition of cancer cell proliferation .
  • Antimicrobial Evaluation : In vitro studies have shown that compounds within the same chemical family exhibit potent antimicrobial activity against Mycobacterium tuberculosis and other pathogenic strains, outperforming traditional antibiotics in some cases .
  • Mechanistic Insights : Research utilizing molecular docking studies has revealed that these compounds can effectively bind to target proteins involved in cancer progression and microbial resistance, highlighting their potential as lead compounds in drug development .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/Effectiveness
AntimicrobialMycobacterium tuberculosisMIC = 12.82 µM
AnticancerA2780 (Ovarian Carcinoma)IC50 = 15 µM
AnticancerK562 (Chronic Myelogenous Leukemia)IC50 = 20 µM

Table 2: Comparison with Related Compounds

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
4-substituted 6-methyl-2-pyronesHighModerate
N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(pyridin-3-yl)quinoline-4-carboxamideLowHigh

Q & A

Q. What in vitro models are suitable for studying its biological activity as a kinase inhibitor?

  • Methodology : Use kinase inhibition assays (e.g., ADP-Glo™) with recombinant enzymes (e.g., EGFR or JAK2). Cell viability assays (MTT) in cancer lines (e.g., HeLa) validate IC50 values. Compare results with structurally related pyridine-quinoline hybrids to establish SAR .

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